molecular formula C10H18N2O3 B7920959 [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid

[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid

Cat. No.: B7920959
M. Wt: 214.26 g/mol
InChI Key: PBBHTWCKEZLMHO-VIFPVBQESA-N
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Description

[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid is a chiral small molecule characterized by a pyrrolidine ring substituted with an acetyl group at the 1-position, a methylamino group at the 2-methyl position, and an acetic acid moiety. The (S)-configuration at the pyrrolidine ring and the stereochemistry of the methylamino side chain are critical for its biochemical interactions.

Properties

IUPAC Name

2-[[(2S)-1-acetylpyrrolidin-2-yl]methyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(13)12-5-3-4-9(12)6-11(2)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBHTWCKEZLMHO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CN(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1CN(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound features three critical structural elements:

  • (S)-configured pyrrolidine core

  • N-methyl-N-(2-acetylpyrrolidinyl)methyl amino group

  • Acetic acid side chain

Retrosynthetic disconnection suggests two primary routes:

  • L-Proline-derived synthesis (chiral pool approach).

  • Pyrrolidine functionalization via alkylation/acylation.

Stepwise Functionalization (Adapted from )

Route A:

  • N-Methylation :
    L-Proline (1) undergoes N-methylation using methyl iodide in the presence of NaH/THF to yield N-methylproline methyl ester (2) .

  • Acetylation :
    Treatment with acetyl chloride in dichloromethane (DCM) introduces the acetyl group at the pyrrolidine nitrogen, forming (3) .

  • Side Chain Introduction :
    Alkylation of (3) with ethyl bromoacetate in DMF/K2_2CO3_3 affords (4) , followed by saponification (NaOH/EtOH) to yield the acetic acid derivative (5) .

Table 1: Key Intermediates and Yields

StepIntermediateReagents/ConditionsYield (%)
1(2) CH3_3I, NaH, THF, 0°C → RT85
2(3) AcCl, DCM, 0°C → RT92
3(4) BrCH2_2COOEt, K2_2CO3_3, DMF, 60°C78
4(5) 2M NaOH, EtOH, reflux95

Challenges :

  • Epimerization risk during N-methylation (mitigated by low-temperature conditions).

  • Competing O-acetylation (suppressed using stoichiometric AcCl).

Alternative Enamine Pathway (Derived from )

Route B :

  • β-Keto Ester Formation :
    L-Proline reacts with Meldrum’s acid and EDC·HCl/DMAP to form β-keto ester (6) .

  • Enamine Formation :
    Condensation with DMF·DMA yields β-enamino diketone (7) .

  • Cyclization :
    Hydrazine-mediated cyclization produces triazole intermediate (8) , followed by acetic acid side chain incorporation via Pd-catalyzed cross-coupling.

Table 2: Comparative Efficiency of Route A vs. B

MetricRoute ARoute B
Total Steps46
Overall Yield62%45%
Purity (HPLC)≥98%≥95%

Schotten-Baumann Reaction (From )

Acylation of pre-formed N-methylpyrrolidinemethylamine with chloroacetyl chloride under basic conditions (NaOH/H2_2O) directly yields the acetic acid derivative. However, this method lacks stereocontrol, necessitating chiral HPLC for resolution.

Optimized Conditions :

  • Chloroacetyl chloride : 1.2 eq, 0°C → RT.

  • Base : 10% NaOH, pH 10–12.

  • Isolation : Crystallization from EtOAc/hexane (3:1).

Yield : 68% (racemic), 34% after chiral separation.

Grignard Addition (Inspired by )

  • N-Acetylpyrrolidine Synthesis :
    L-Proline methyl ester reacts with acetyl chloride to form (9) .

  • Methylamino Introduction :
    Grignard reagent (CH3_3MgBr) adds to a ketone intermediate derived from (9) , yielding (10) .

  • Carboxylation :
    CO2_2 insertion under high pressure (5 atm) forms the acetic acid moiety (11) .

Critical Parameters :

  • Temperature: −78°C for Grignard addition.

  • CO2_2 Pressure: 5 atm, 24 h.

Yield : 51% over three steps.

Dynamic Kinetic Resolution (DKR)

Using Ru-based catalysts (e.g., Shvo’s catalyst), racemic N-acetyl intermediates undergo asymmetric hydrogenation to enrich the (S)-enantiomer.

Conditions :

  • Catalyst : 2 mol% [Ru(cymene)Cl2_2]2_2.

  • H2_2 Pressure : 50 psi, 60°C.

  • ee : 94% (S).

Enzymatic Resolution

Lipase-mediated hydrolysis of ester intermediates (e.g., CAL-B in phosphate buffer, pH 7) achieves >99% ee for (S)-isomer.

Industrial-Scale Considerations

Patented Method (From ) :

  • Solvent-Free Acetylation :
    Sodium methylate and methyl chloroacetate enable direct N-acetylation with 82.6% yield.

  • Cost Efficiency :
    Eliminates chromatographic purification; uses molecular distillation for final isolation.

Table 3: Scalability Metrics

ParameterLab ScalePilot Plant
Batch Size100 g50 kg
Cycle Time48 h72 h
Purity (Post-Distillation)93.4%91.2%

Analytical Characterization

Key Data for Target Compound :

  • 1^1H NMR (400 MHz, D2_2O): δ 4.21 (m, 1H, CH-N), 3.45 (s, 3H, N-CH3_3), 2.98 (dd, 2H, CH2_2-COO), 2.15 (s, 3H, Ac-CH3_3).

  • HPLC : tR_R = 6.7 min (Chiralpak AD-H, hexane/i-PrOH 80:20).

  • mp : 142–144°C.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The acetic acid group undergoes typical acid-catalyzed reactions:

  • Esterification : Reacts with alcohols (e.g., MeOH, EtOH) under H₂SO₄ catalysis to form methyl/ethyl esters .

  • Amide Formation : Couples with primary/secondary amines using EDCI/HOBt or HATU, yielding bioactive conjugates .

Example Reaction :

Compound+R-NH2EDCI/HOBt, DMFAmide derivative(90% yield)\[2][7]\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{EDCI/HOBt, DMF}} \text{Amide derivative} \quad (90\%\ \text{yield}) \[2][7]

Pyrrolidine Ring Modifications

  • N-Acetyl Hydrolysis : The acetyl group is cleaved under acidic (HCl, 6M) or enzymatic (esterase) conditions to regenerate the free amine .

  • Ring Functionalization : Electrophilic substitution at the pyrrolidine C-3 position using bromine or nitration reagents .

Table 2: Pyrrolidine Reactivity

Reaction TypeConditionsProductReference
Acetyl HydrolysisHCl (6M), 80°C, 3 hFree amine derivative
BrominationBr₂, CHCl₃, 0°C, 2 h3-Bromo-pyrrolidine analog

Stereochemical Considerations

The (S)-configuration at the pyrrolidine C-2 position influences reaction outcomes:

  • Asymmetric Catalysis : Thiourea organocatalysts (e.g., BINOL derivatives) enable enantioselective Petasis reactions with boronic acids, preserving >95% ee .

  • Dynamic Kinetic Resolution : Ru-catalyzed hydrogenation of intermediates retains stereochemical integrity (trans/cis >99:1) .

Mechanistic Insight :
The chiral center directs nucleophilic attack during amide bond formation, favoring β-face selectivity in boronate intermediates .

Bioactive Conjugates

  • Antiviral Agents : Mitsunobu reactions with 4-piperidinemethanol yield analogs with EC₅₀ values <1 μM against RNA viruses .

  • Neuromodulators : Methylamino-acetic acid derivatives act as glycine transporter inhibitors (IC₅₀ = 120 nM) .

Table 3: Biological Activity Data

DerivativeTargetActivity (IC₅₀/EC₅₀)Reference
Piperidine conjugateGlycine transporter 1120 nM
Brominated analogHCV NS5B polymerase0.8 μM

Degradation Pathways

  • Oxidative Metabolism : CYP450-mediated hydroxylation at the pyrrolidine C-4 position forms a major metabolite .

  • Hydrolytic Instability : The acetyl group undergoes pH-dependent hydrolysis (t₁/₂ = 2.5 h at pH 7.4) .

Scientific Research Applications

Scientific Research Applications

The compound's applications span several scientific domains:

Medicinal Chemistry

  • Drug Development : Research indicates that [(S)-1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid may serve as a precursor for developing new therapeutic agents targeting neurological disorders such as depression and anxiety. Its ability to interact with neurotransmitter systems positions it as a candidate for pharmacological research .

Biochemistry

  • Enzyme Interaction Studies : The compound is utilized as a biochemical probe to study enzyme-substrate interactions and metabolic pathways. Its reactivity allows researchers to investigate amino acid metabolism and neurotransmitter function .

Neuropharmacology

  • Potential Therapeutic Effects : Initial studies suggest that this compound can modulate neurotransmitter systems, which may lead to therapeutic applications in treating mood disorders. Its interaction with G-protein coupled receptors (GPR88) has been documented, indicating its role in mood regulation .

Case Studies

Several case studies illustrate the compound's potential applications:

  • Neurotransmitter Interaction : Research demonstrated that derivatives of this compound could activate specific G-protein coupled receptors involved in regulating mood and anxiety behaviors, suggesting its utility in neuropharmacological applications .
  • In Vivo Studies on Addiction : Animal model studies have shown that related compounds can influence alcohol consumption patterns, which indicates potential applications in addiction therapies .
  • Structure-Activity Relationships (SAR) : Investigations into the synthesis of related compounds have provided insights into how variations in structure affect biological activity, emphasizing the importance of functional groups in modulating receptor interactions .

Mechanism of Action

The mechanism of action of [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

Structural Differences :

  • Replaces the acetic acid group with a 4-fluorophenyl-substituted ethyl chain.
  • Introduces a hydroxyl group at the pyrrolidine 3-position.
  • Lacks the acetyl group at the pyrrolidine 1-position.

Functional Implications :

  • The 4-fluorophenyl group enhances lipophilicity (predicted LogP: 1.8 vs. 0.2 for the target compound), favoring blood-brain barrier penetration .
  • Absence of the acetic acid moiety reduces polarity, which may limit renal clearance compared to the target compound.

N-Methylproline Derivatives

Example : N-Methyl-L-proline
Structural Differences :

  • Simplified backbone with a single methyl group on the pyrrolidine nitrogen.
  • Lacks the acetyl and acetic acid substituents.

Functional Implications :

  • Lower molecular weight (143 g/mol vs. 258 g/mol for the target compound) improves diffusion rates but reduces target specificity.
  • The absence of the acetic acid group eliminates pH-dependent ionization, altering binding affinity to cationic targets like ion channels.

Physicochemical and Pharmacokinetic Comparison

Property This compound (S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol N-Methyl-L-proline
Molecular Weight (g/mol) 258.3 280.3 143.2
Predicted LogP 0.2 1.8 -1.1
Aqueous Solubility (mg/mL) 12.5 3.2 45.0
Plasma Protein Binding (%) 65–70 (estimated) 85–90 <30
Metabolic Stability (t₁/₂, h) 2.5 (CYP3A4-mediated) 4.8 (CYP2D6-mediated) >12

Key Observations :

  • The acetic acid group in the target compound enhances solubility but reduces membrane permeability compared to the fluorophenyl analog .
  • The acetyl group may protect against rapid enzymatic degradation, though its metabolic half-life remains shorter than N-methylproline derivatives.

Bioactivity Profiles

  • Fluorophenyl Analog : Exhibits higher affinity for serotonin receptors (5-HT₂A, Ki: 0.9 µM) due to aromatic interactions, indicating divergent therapeutic applications .
  • N-Methylproline : Lacks transporter affinity but serves as a substrate for collagen biosynthesis enzymes.

Biological Activity

The compound [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid is a synthetic amino acid derivative characterized by its unique structural features, including a pyrrolidine ring and an acetyl group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological macromolecules, and potential therapeutic uses.

Structural Characteristics

The structural formula of This compound can be represented as follows:

  • Molecular Formula: C9_9H16_{16}N2_2O3_3
  • CAS Number: 889958-14-9

This compound possesses a chiral center at the nitrogen of the pyrrolidine ring, making it a stereoisomer that may exhibit distinct biological properties compared to its enantiomers .

Comparison with Similar Compounds

The following table summarizes similar compounds and their unique features:

Compound NameStructure TypeUnique Features
1-AcetylpyrrolidinePyrrolidine derivativeLacks amino acetic acid functionality
N-AcetylglycineGlycine derivativeSimpler structure, primarily involved in metabolism
(S)-ProlineAmino acidDifferent ring structure, important in protein folding
(S)-N-acetyl-L-cysteineCysteine derivativeContains thiol group, antioxidant properties

The biological activity of This compound is primarily attributed to its interactions with various biological macromolecules. Research indicates that this compound may act as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways .

Interaction Studies

Studies have shown that the compound interacts with specific enzymes and receptors, which are crucial for understanding its pharmacological profile. For instance:

  • Enzyme Inhibition: The compound has been explored for its potential to inhibit enzymes involved in neurotransmitter synthesis, suggesting applications in treating neurological disorders.
  • Receptor Modulation: It may also act on receptors related to neurotransmission, thereby impacting neuronal signaling pathways .

Therapeutic Applications

The potential therapeutic applications of This compound include:

  • Neurological Disorders: Due to its ability to interact with neurotransmitter systems, it is being investigated for use in conditions such as anxiety and depression.
  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antibacterial and antifungal properties, indicating a possible role in combating infections .

Study on Antimicrobial Activity

A study assessing the antimicrobial activity of pyrrolidine derivatives found that certain derivatives exhibited significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values highlighted the potential for these compounds to serve as effective antimicrobial agents .

Research on Neurological Effects

Another research effort focused on the neuroprotective effects of pyrrolidine-based compounds. Results indicated that these compounds could mitigate neuronal damage by modulating oxidative stress pathways, further supporting their therapeutic potential in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including:

  • Chiral resolution : Use of (S)-pyrrolidine derivatives as starting materials to preserve stereochemistry .
  • Protection/deprotection strategies : Acetylation of the pyrrolidine nitrogen to prevent unwanted side reactions .
  • Coupling reactions : Methyl-amino-acetic acid moieties are introduced via nucleophilic substitution or reductive amination, monitored by HPLC or LC-MS .
  • Purification : Chiral chromatography (e.g., using polysaccharide-based columns) ensures enantiomeric purity. Confirm purity via 1^1H NMR and polarimetry .

Q. How can the structural configuration of this compound be validated experimentally?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves absolute stereochemistry and bond angles, particularly for the pyrrolidine ring and acetyl group .
  • NMR spectroscopy : 13C^{13}\text{C} and 1H^1\text{H} NMR identify methyl-amino and acetyl substituents. NOESY confirms spatial proximity of chiral centers .
  • Computational modeling : Compare experimental NMR/X-ray data with density functional theory (DFT)-optimized structures .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Reverse-phase HPLC : Use C18 columns with trifluoroacetic acid (0.1%) in the mobile phase to enhance peak symmetry .
  • LC-MS/MS : Electrospray ionization (ESI) in positive ion mode detects the protonated molecular ion ([M+H]+^+). Optimize collision energy to minimize fragmentation .
  • Validation : Ensure linearity (R2^2 > 0.995), recovery (>90%), and limit of detection (LOD < 0.1 µg/mL) per ICH guidelines .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Methodological Answer :

  • Dose-response studies : Test across a wide concentration range (nM to mM) to identify non-linear effects .
  • Assay standardization : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and validate via positive/negative controls .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., indole-3-acetic acid derivatives) to identify structure-activity relationships (SAR) .

Q. What strategies mitigate racemization during large-scale synthesis?

  • Methodological Answer :

  • Temperature control : Maintain reactions below 25°C to reduce thermal racemization .
  • Catalyst selection : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation .
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect enantiomeric shifts in real-time .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to targets (e.g., enzymes with pyrrolidine-binding pockets). Validate with mutagenesis studies .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution for dynamic interaction analysis .

Q. What are the implications of impurities in pharmacological studies?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation products via HRMS .
  • Toxicological profiling : Test impurities (e.g., deacetylated byproducts) in vitro (Ames test) and in vivo (rodent models) .
  • Process refinement : Implement orthogonal purification (e.g., ion exchange + size exclusion chromatography) to reduce impurities to <0.15% .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability data?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. Account for pH effects (e.g., acetic acid’s pKa ~2.5) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and compare degradation profiles with published data .
  • Collaborative validation : Cross-reference results with independent labs using standardized protocols .

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